molecular formula C21H17Cl2N5O2 B2369185 2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione CAS No. 893995-48-7

2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2369185
CAS No.: 893995-48-7
M. Wt: 442.3
InChI Key: XMGMWCFVFLFICF-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and are known for their antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary greatly depending on the substituents attached to the imidazole ring . The specific structure of “2-[(2,4-Dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione” would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Imidazole derivatives can undergo a variety of chemical reactions, but the specific reactions would depend on the substituents present on the imidazole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly depending on their structure . Specific properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Mechanism of Action

The mechanism of action of imidazole derivatives can vary greatly depending on their structure and the target they interact with . Without specific information on the compound , it’s difficult to provide a detailed mechanism of action.

Safety and Hazards

The safety and hazards associated with imidazole derivatives can vary greatly depending on their structure . Without specific information on the compound , it’s difficult to provide detailed safety and hazard information.

Properties

IUPAC Name

2-[(2,4-dichlorophenyl)methyl]-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl2N5O2/c1-25-18-17(27-10-9-26(20(27)24-18)15-5-3-2-4-6-15)19(29)28(21(25)30)12-13-7-8-14(22)11-16(13)23/h2-8,11H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMGMWCFVFLFICF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=C(C=C(C=C3)Cl)Cl)N4CCN(C4=N2)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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